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molecular formula C12H12N2O2 B016029 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 6649-91-8

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No. B016029
M. Wt: 216.24 g/mol
InChI Key: XGCIVVYTCDKDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939666B2

Procedure details

A solution of tetrahydro-beta-carboline-1-carboxylic acid (7.4 g) in MeOH (250 ml) was saturated with HCl gas for 20 min. The reaction mixture was gently stirred at room temperature for 18 h. and ca. 80% conversion was observed. The reaction mixture was re-treated with HCl gas and allowed to stir for another 18 h. Upon completion of the reaction the mixture was concentrated in vacuo to yield 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester (building block C), LCMS purity 95%, m/z 231 [M++H]+. The product was used without further purification.
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:14]([OH:16])=[O:15])[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][NH:2]1.Cl.[CH3:18]O>>[CH3:18][O:15][C:14]([CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][NH:2]1)=[O:16]

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(NCCC=2C3=CC=CC=C3NC12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was gently stirred at room temperature for 18 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for another 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1NCCC=2C3=CC=CC=C3NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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